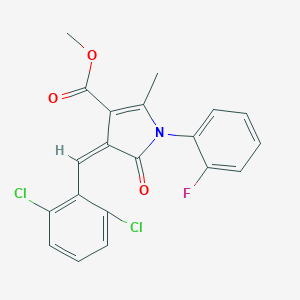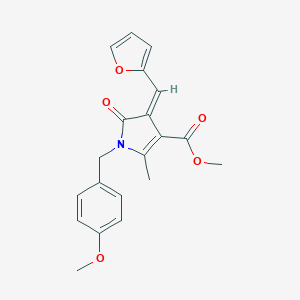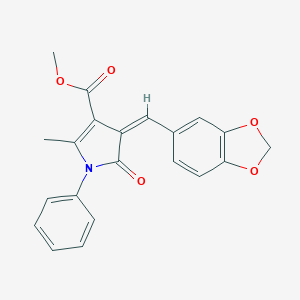![molecular formula C21H13ClN4O2S2 B299084 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B299084.png)
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one is a heterocyclic compound that has shown promising results in scientific research. It is a thiazole-based molecule that has been synthesized using various methods and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The compound ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the size of tumors in animal models. It has also been shown to have antimicrobial and antifungal activities against various pathogens. In addition, it has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been extensively studied and its biological activities have been well characterized. However, there are some limitations to its use in lab experiments. For example, it may have limited solubility in certain solvents, which may affect its bioavailability and activity. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action and molecular targets in cells. This could provide insights into its biological activities and potential therapeutic applications. Another direction is to explore its use as an imaging agent for cancer diagnosis and as a fluorescent probe for detecting metal ions. This could lead to the development of new diagnostic tools for cancer and other diseases. Finally, there is a need for further studies to evaluate its safety and toxicity in animal models and humans, which could pave the way for its clinical development as a therapeutic agent.
Métodos De Síntesis
The synthesis of ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one has been reported in several studies. One of the methods involves the reaction of 2-(4-chloroanilino)-5-mercapto-1,3-thiazole-4-carboxylic acid with 5-bromo-2-furaldehyde in the presence of potassium carbonate in DMF. The resulting product is then treated with 2-aminobenzimidazole in ethanol to obtain the final compound. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
The compound ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. In addition, it has been studied for its potential use as an imaging agent for cancer diagnosis and as a fluorescent probe for detecting metal ions.
Propiedades
Nombre del producto |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C21H13ClN4O2S2 |
Peso molecular |
452.9 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H13ClN4O2S2/c22-12-5-7-13(8-6-12)23-20-26-19(27)17(29-20)11-14-9-10-18(28-14)30-21-24-15-3-1-2-4-16(15)25-21/h1-11H,(H,24,25)(H,23,26,27)/b17-11- |
Clave InChI |
MQDGSHBQBGPMET-BOPFTXTBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)N=C(S4)NC5=CC=C(C=C5)Cl |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)Cl |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)

![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)

![ethyl 2-[3-bromo-4-(cyanomethoxy)-5-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299012.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)
![methyl 1-(3-chlorophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299014.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299017.png)


![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![ethyl 2-[4-(cyanomethoxy)-3-ethoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299021.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299022.png)
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299024.png)